![molecular formula C13H16F3NO5 B2511244 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate CAS No. 2451059-46-2](/img/structure/B2511244.png)
1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate
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Description
Synthesis Analysis
The synthesis of tert-butyl and methyl-substituted heterocyclic compounds involves multiple steps, including condensation, reduction, and functional group transformations. For example, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which then serve as intermediates for the asymmetric synthesis of amines . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Molecular Structure Analysis
The molecular structure of tert-butyl-substituted compounds is often characterized using spectroscopic methods such as NMR and X-ray diffraction. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing a triclinic space group and specific cell parameters . NMR investigations provide insights into the structure of stable tricyclic hetarenes, such as 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole .
Chemical Reactions Analysis
Tert-butyl groups in heterocyclic systems can participate in various chemical reactions. The tert-butyl group in O-tert-butyltyrosine (Tby) serves as an NMR tag for high-molecular-weight systems and can be used to measure ligand binding affinities . The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and can be cleaved after the addition to yield enantioenriched amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and methyl-substituted heterocyclic compounds are influenced by their functional groups and molecular structure. For example, the tert-butyl group in Tby provides a distinct NMR signal due to rapid bond rotations and chemical equivalence of the protons, which is useful in protein research . The tert-butyl group also imparts thermal stability to compounds such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high resistance to aqueous hydrolysis .
Scientific Research Applications
Synthesis and Photolysis
The compound has been utilized in various synthesis and photolysis studies. For example, it's involved in reactions with trifluoroacetic acid, leading to the formation of pyridines and cyclic hydroxamic acids (Görlitzer & Baltrusch, 2000). In another study, its derivatives, obtained from reactions with trifluoroacetic anhydride, exhibited antimicrobial and antifungal activities (Ivanov, Lyssenko, & Traven, 2020).
Enzymatic Synthesis
The compound plays a role in chemoenzymatic synthesis studies. For instance, its enantiomers have been synthesized using fungi and various catalytic processes, highlighting its relevance in stereoselective synthesis (Higashi et al., 2010).
Application in Schiff Base Compounds
In the field of molecular and crystal structure analysis, derivatives of this compound have been synthesized and analyzed. Such studies contribute to our understanding of molecular interactions and structural chemistry (Çolak et al., 2021).
Use in Organic Syntheses
The compound and its derivatives have been extensively used in organic syntheses. For example, it is involved in decarboxylative elimination processes to produce acetylenic acids, demonstrating its versatility in synthetic organic chemistry (Fleming & Ramarao, 2004).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXLDPNHDMZOV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate |
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